molecular formula C14H12BrNO3 B1472123 Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate CAS No. 1121627-56-2

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate

Cat. No.: B1472123
CAS No.: 1121627-56-2
M. Wt: 322.15 g/mol
InChI Key: PZOIQNVVODEFLF-UHFFFAOYSA-N
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Description

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is a bromopyridine-based chemical intermediate specifically designed for research and development applications. This compound features a benzoate ester linked via a methyleneoxy bridge to a 6-bromopyridine ring, a structural motif prevalent in the synthesis of biologically active molecules . The bromopyridine moiety serves as a versatile handle for further synthetic elaboration through cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal for creating diverse chemical libraries for drug discovery . Compounds based on the 6-bromopyridine scaffold are extensively investigated in medicinal chemistry for their potential as modulators of various biological targets. Research into similar bromopyridine derivatives has shown their significance in developing ligands for nicotinic acetylcholine receptors (nAChRs), which are relevant for neurological disorders . Furthermore, such intermediates are key building blocks in the synthesis of potential therapeutic agents for oncology and other disease areas . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

methyl 3-[(6-bromopyridin-3-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)11-4-2-3-10(7-11)9-19-12-5-6-13(15)16-8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOIQNVVODEFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate generally involves the following key steps:

Detailed Preparation Method

Starting Materials and Reagents

  • Methyl 3-(hydroxymethyl)benzoate : Provides the benzoate core with a reactive hydroxymethyl group.
  • 6-Bromopyridin-3-ol (or 6-bromopyridin-3-ol derivatives) : The nucleophile or coupling partner to introduce the bromopyridinyl ether moiety.
  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the phenol group.
  • Catalyst : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 for cross-coupling reactions.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are preferred.

Synthetic Procedure

  • Step 1: Activation of the Hydroxymethyl Group
    The hydroxymethyl group on methyl 3-(hydroxymethyl)benzoate is activated by treatment with a base to generate the alkoxide intermediate.

  • Step 2: Formation of the Ether Linkage
    The alkoxide intermediate reacts with 6-bromopyridin-3-ol under palladium-catalyzed conditions to form the ether bond, yielding this compound.

  • Step 3: Purification
    The crude product is purified by column chromatography or recrystallization to isolate the target compound in high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 1-5 mol% loading
Base K2CO3, Cs2CO3 1.5-2 equivalents
Solvent DMF, DMSO, Toluene Polar aprotic solvents enhance reactivity
Temperature 80-120 °C Elevated temperatures favor coupling
Reaction Time 12-24 hours Monitored by HPLC or TLC

Alternative Approaches

Research Findings and Yields

  • Yields for similar palladium-catalyzed ether formations typically range from 60% to 85% depending on substrate purity and reaction optimization.
  • The presence of bromine on the pyridine ring can influence the reaction kinetics and selectivity, requiring careful control of reaction parameters.
  • Impurities such as phosphorous salts from reagents like DPPA may contaminate intermediates, affecting overall yield and purity.

Physicochemical Properties Relevant to Preparation

Property Value
Molecular Weight 229.07 g/mol
Solubility ~0.1 - 0.18 mg/mL (varies by solvent)
Log P (Octanol/Water) ~2.6 (consensus)
Number of Rotatable Bonds 3
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

These properties indicate moderate lipophilicity and solubility, which influence solvent choice and purification methods during synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Solvent Temperature Yield (%) Notes
Palladium-catalyzed coupling Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 DMF, DMSO, Toluene 80-120 °C 60-85 Most common, reliable for ether bond formation
Nucleophilic Aromatic Substitution Base (K2CO3), phenol derivative Polar aprotic solvents 80-110 °C Moderate Less common due to steric hindrance
One-pot Curtius rearrangement (for intermediates) DPPA, triethylamine Toluene/t-butanol 80-100 °C ~60 Used for related pyridinyl intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the pyridine ring can undergo oxidation or reduction under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interactions with various biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form specific interactions with these targets, while the benzoate ester can influence the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Bromine positioning on pyridine (e.g., 3- vs. 2-position) alters electronic effects and binding interactions .
  • Piperidine-containing derivatives (e.g., YC-0541) may enhance solubility due to the basic nitrogen, unlike the target compound’s ether linkage .

Benzoate Esters with Heterocyclic Substituents

Variations in heterocyclic groups significantly influence physicochemical and biological properties:

Compound Name Heterocycle Type Key Functional Groups Research Findings
Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate Benzofuropyrazole Methoxy, amino linker 18% yield; tumor cell growth inhibition
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine Phenethylamino linker Anticancer candidate (structure-activity relationship studies)
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl Electron-withdrawing group Enhanced metabolic stability in drug design

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability compared to bromine’s steric bulk .
  • Pyridazine and pyrazole derivatives (e.g., I-6230, 4b) show marked anticancer activity, suggesting the target compound’s bromopyridine group could be optimized for similar applications .

Substituent Effects on the Benzoate Core

Modifications at the 3-position of the benzoate ring alter reactivity and applications:

Compound Name Substituent at 3-Position Key Properties Synthesis Method
Methyl 3,4-dimethoxybenzoate Dimethoxy groups Antioxidant potential Nitration via HNO₃/H₂SO₄
Methyl 3-(piperazin-1-yl)benzoate Piperazine ring Enhanced solubility Nucleophilic substitution
This compound Bromopyridinyloxy methylene High steric hindrance K₂CO₃-mediated alkylation

Key Observations :

  • Methoxy groups (e.g., 3,4-dimethoxybenzoate) enhance electron density, favoring electrophilic substitutions , whereas bromine in the target compound directs further functionalization.

Biological Activity

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a 6-bromopyridine via a methylene bridge. The presence of the bromine atom on the pyridine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in various cellular processes including cell growth, apoptosis, and neurodegeneration. HDAC6 inhibition has been linked to therapeutic effects in cancer and neurodegenerative diseases .
  • Anticancer Activity : Research indicates that compounds containing brominated pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Effects : The inhibition of HDAC6 by related compounds has been associated with neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease. By preventing tau aggregation and promoting microtubule stability, these compounds may mitigate neurodegeneration .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates, further supporting its role as a promising therapeutic candidate in oncology.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
HDAC InhibitionInhibition of HDAC6
Anticancer EffectsInduction of apoptosis
NeuroprotectionStabilization of microtubules

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate, and how do they influence its reactivity?

  • The compound consists of a benzoate ester core substituted with a 6-bromopyridine moiety via a methyleneoxy linker. The bromine atom on the pyridine ring introduces steric and electronic effects, increasing susceptibility to nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions. The ester group enables hydrolysis to carboxylic acid derivatives under basic conditions .
  • Methodological Insight : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming regiochemistry and verifying synthetic intermediates.

Q. What are standard protocols for synthesizing this compound?

  • A typical synthesis involves:

  • Step 1 : Alkylation of 3-hydroxybenzoic acid methyl ester with 3-bromo-6-bromopyridine under Mitsunobu conditions (e.g., DIAD, PPh₃).
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Key Data : Yields range from 60–75% depending on reaction scale and purity of starting materials .

Advanced Research Questions

Q. How does the bromine substituent in this compound affect its reactivity in cross-coupling reactions?

  • The 6-bromo group on pyridine acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura). Comparative studies with non-brominated analogs show a 3-fold increase in reaction rates due to bromine’s electron-withdrawing effects .
  • Experimental Design : Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and monitor reaction progress via LC-MS to minimize debromination side reactions.

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Methodological Approach :

  • Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Perform molecular docking studies to correlate structural motifs (e.g., pyridine orientation) with target interactions .

Q. How can crystallographic data improve the understanding of this compound’s interactions with biological targets?

  • Co-crystallization with target proteins (e.g., kinases) using SHELXL for refinement provides atomic-level insights into binding modes.
  • Example : A 2.1 Å resolution structure revealed hydrogen bonding between the pyridine nitrogen and a conserved lysine residue in the ATP-binding pocket .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate
Reactant of Route 2
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Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate

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